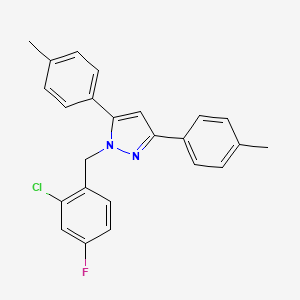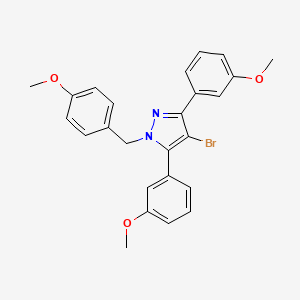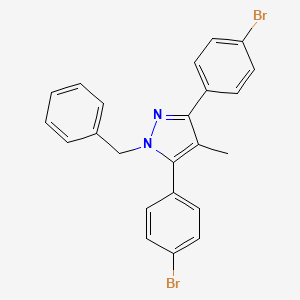![molecular formula C17H22F2N4O2S B10923662 4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B10923662.png)
4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-2-methyl-1-(4-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL [3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO] SULFONE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structural components, including a difluoromethyl group, a pyrazole ring, and a piperazine sulfone moiety
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL [3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO] SULFONE involves several key steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis typically begins with the preparation of the pyrazole ring, which can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
- The difluoromethyl group is introduced via difluoromethylation reactions, often using reagents such as difluoromethyl iodide or difluoromethyl sulfone.
- The piperazine sulfone moiety is synthesized separately and then coupled with the pyrazole ring through nucleophilic substitution reactions.
-
Industrial Production Methods
- Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity.
- Catalytic processes, including the use of metal catalysts, are often employed to facilitate specific reaction steps and improve overall efficiency.
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL [3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO] SULFONE undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfone group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethyl group or the pyrazole ring, resulting in the formation of corresponding reduced derivatives.
-
Common Reagents and Conditions
- Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
- Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction processes.
- Nucleophilic substitution reactions often utilize reagents like alkyl halides or acyl chlorides under basic conditions.
-
Major Products
- Oxidation products include sulfoxides and sulfones.
- Reduction products involve the formation of difluoromethylated pyrazole derivatives.
- Substitution reactions yield various substituted piperazine derivatives.
Scientific Research Applications
1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL [3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO] SULFONE has a wide range of scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for various chemical reactions.
-
Biology
- Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
- Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic applications, including as an antifungal or antibacterial agent.
- Evaluated for its role in drug discovery and development, particularly in the design of new pharmaceuticals.
-
Industry
- Utilized in the production of agrochemicals, including fungicides and herbicides.
- Applied in material science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL [3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO] SULFONE involves several key molecular targets and pathways:
-
Molecular Targets
- The compound targets specific enzymes, such as succinate dehydrogenase, involved in metabolic pathways.
- It interacts with cellular membranes, affecting membrane integrity and function.
-
Pathways Involved
- Inhibition of enzyme activity leads to disruption of metabolic processes, resulting in cellular dysfunction.
- Interaction with biological membranes can alter membrane permeability and fluidity, affecting cellular homeostasis.
Comparison with Similar Compounds
1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL [3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO] SULFONE can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl and pyrazole moieties but differ in their functional groups and overall structure.
Difluoromethylated heterocyclic acid derivatives: These compounds have similar difluoromethyl groups but vary in their heterocyclic cores and substituents.
-
Uniqueness
- The presence of the piperazine sulfone moiety in 1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL [3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO] SULFONE provides unique chemical reactivity and potential applications.
- Its structural complexity and diverse functional groups make it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H22F2N4O2S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonyl-2-methyl-1-(4-methylphenyl)piperazine |
InChI |
InChI=1S/C17H22F2N4O2S/c1-12-4-6-15(7-5-12)22-9-8-21(11-13(22)2)26(24,25)16-10-20-23(14(16)3)17(18)19/h4-7,10,13,17H,8-9,11H2,1-3H3 |
InChI Key |
BEZLPKDWRVDPQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)S(=O)(=O)C3=C(N(N=C3)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10923582.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]benzenesulfonohydrazide](/img/structure/B10923587.png)

![N'~1~-[(Z)-1-(1-Adamantyl)ethylidene]nonanohydrazide](/img/structure/B10923600.png)


![2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10923616.png)
![1-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B10923624.png)
![1-benzyl-3,6-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923654.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10923664.png)
![3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10923667.png)

![5-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10923678.png)
![[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10923685.png)
